![molecular formula C14H18BrN3O2 B12820043 tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group attached to a 6-bromoimidazo[1,2-a]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Bromination: The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Palladium catalysts, phosphine ligands, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF).
Propiedades
Fórmula molecular |
C14H18BrN3O2 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)16-7-6-11-8-17-12-5-4-10(15)9-18(11)12/h4-5,8-9H,6-7H2,1-3H3,(H,16,19) |
Clave InChI |
FGLHRDHHMUEKGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CN=C2N1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


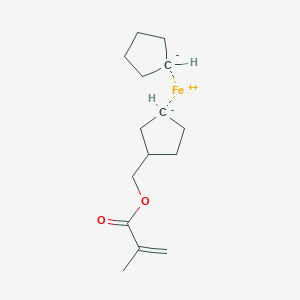
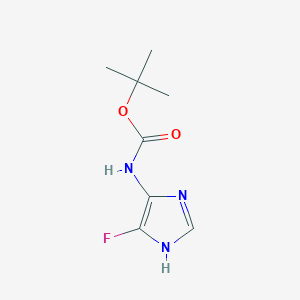
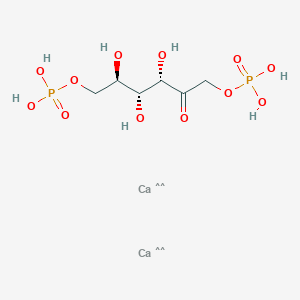



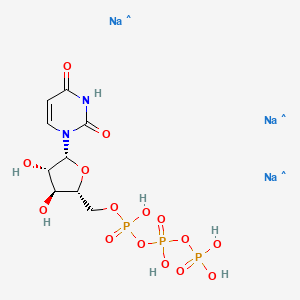
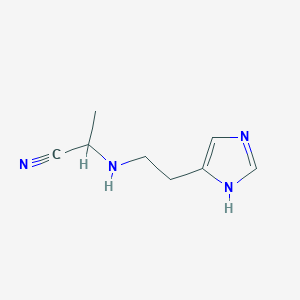
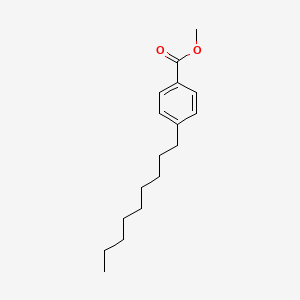
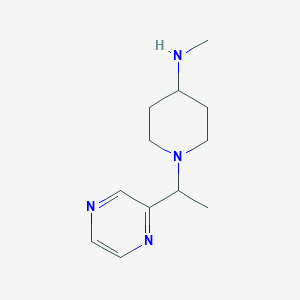

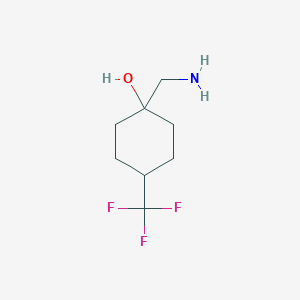
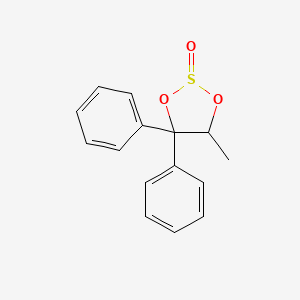
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
